molecular formula C7H7N5O B579083 7-Methyl-5-oxidopteridin-5-ium-4-amine CAS No. 1010-55-5

7-Methyl-5-oxidopteridin-5-ium-4-amine

Cat. No.: B579083
CAS No.: 1010-55-5
M. Wt: 177.167
InChI Key: NLRZUEWXTBSGPB-UHFFFAOYSA-N
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Description

7-Methyl-5-oxidopteridin-5-ium-4-amine is a pteridine derivative characterized by a bicyclic pteridin ring system with distinct functional groups: a methyl substituent at position 7, an oxidized N-oxide group at position 5 (forming a 5-ium charge), and an amine group at position 4 (Figure 1). Pteridins are nitrogen-containing heterocycles composed of fused pyrimidine and pyrazine rings, which are central to biological molecules like folate cofactors.

Properties

CAS No.

1010-55-5

Molecular Formula

C7H7N5O

Molecular Weight

177.167

IUPAC Name

7-methyl-5-oxidopteridin-5-ium-4-amine

InChI

InChI=1S/C7H7N5O/c1-4-2-12(13)5-6(8)9-3-10-7(5)11-4/h2-3H,1H3,(H2,8,9,10,11)

InChI Key

NLRZUEWXTBSGPB-UHFFFAOYSA-N

SMILES

CC1=C[N+](=C2C(=NC=NC2=N1)N)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-5-oxidopteridin-5-ium-4-amine typically involves the reaction of 7-chloropterin with propargyl alcohol in the presence of sodium hydride . This method ensures the formation of the desired pteridine derivative with high purity, which is validated through techniques such as NMR spectroscopy, mass spectrometry, elemental analysis, and X-ray crystallography .

Industrial Production Methods

While specific industrial production methods for 7-Methyl-5-oxidopteridin-5-ium-4-amine are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The scalability of this synthesis method makes it feasible for industrial applications.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-5-oxidopteridin-5-ium-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced derivatives.

    Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 7-Methyl-5-oxidopteridin-5-ium-4-amine

Scientific Research Applications

7-Methyl-5-oxidopteridin-5-ium-4-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of other pteridine derivatives and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in biological processes and its potential as a biomarker for certain diseases.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to pteridine metabolism.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Methyl-5-oxidopteridin-5-ium-4-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors involved in pteridine metabolism, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately influencing various physiological functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 7-Methyl-5-oxidopteridin-5-ium-4-amine, its structural and functional attributes are compared to related heterocyclic compounds, including pteridine derivatives, pyrimidines, and fused-ring systems (Table 1).

Table 1: Structural and Functional Comparison of 7-Methyl-5-oxidopteridin-5-ium-4-amine with Analogous Compounds

Compound Name Core Structure Key Substituents Notable Properties/Applications
7-Methyl-5-oxidopteridin-5-ium-4-amine Pteridin (fused pyrimidine-pyrazine) - 7-Methyl
- 5-Oxido (N-oxide)
- 4-Amine
High polarity due to N-oxide; potential enzyme inhibitor
Methotrexate-related compounds (e.g., 2,4-Diaminopteridin-6-yl derivatives) Pteridin - 2,4-Diamino
- Benzoyl/glutamate moieties
Anticancer agents (dihydrofolate reductase inhibitors)
4-Chloro-6-methoxy-2-Methylpyrimidin-5-amine Pyrimidine - 4-Chloro
- 6-Methoxy
- 2-Methyl
Pharmaceutical intermediate; modulates lipophilicity
2-Chloro-4-methylpyrimidin-5-amine Pyrimidine - 2-Chloro
- 4-Methyl
Research applications in organic synthesis
7-(4-Methoxyphenyl)-N-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Pyrrolo[2,3-d]pyrimidine (fused pyrrole-pyrimidine) - Aryl substitutions at 5,7-positions
- 4-Amine
Structural complexity for kinase inhibition studies

Key Findings from Comparative Analysis:

Core Structure Differences :

  • Pteridine derivatives (e.g., 7-Methyl-5-oxidopteridin-5-ium-4-amine, methotrexate analogs) feature fused pyrimidine-pyrazine rings, enabling planar geometries for enzyme active-site binding. In contrast, pyrimidines (e.g., 4-Chloro-6-methoxy-2-Methylpyrimidin-5-amine) are single-ring systems with fewer sites for functionalization .
  • The pyrrolo[2,3-d]pyrimidine in introduces a fused pyrrole ring, enhancing π-stacking interactions but differing in electronic properties from pteridins .

Substituent Effects: N-Oxide Group: The 5-oxido group in the target compound increases polarity and hydrogen-bonding capacity compared to non-oxidized analogs (e.g., methotrexate derivatives), which may alter pharmacokinetics . Methyl vs. Chloro Substitutents: Chlorine atoms in pyrimidine derivatives (e.g., 2-Chloro-4-methylpyrimidin-5-amine) improve electrophilicity, facilitating nucleophilic substitution reactions in synthesis .

Biological and Industrial Relevance :

  • Methotrexate-related pteridins are clinically validated for anticancer activity, suggesting that the target compound’s N-oxide and methyl groups could be optimized for similar therapeutic targets .
  • Pyrimidine derivatives () are prioritized as synthetic intermediates due to simpler functionalization, whereas fused-ring systems (pteridins, pyrrolopyrimidines) are explored for targeted drug design .

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